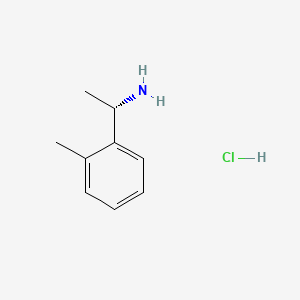

(S)-1-(o-Tolyl)ethanamine hydrochloride

Description

Stereochemical Importance of Chiral Amines in Synthetic Chemistry

The spatial arrangement of atoms within a molecule, its stereochemistry, can profoundly influence its physical, chemical, and biological properties. In the context of synthetic chemistry, chiral amines are invaluable for their ability to induce stereoselectivity in chemical reactions. This means they can direct the formation of a specific stereoisomer over others, a crucial capability in the synthesis of enantiomerically pure compounds.

Chiral amines are frequently employed in several key strategies to achieve this control:

Chiral Auxiliaries: A chiral auxiliary is a temporary addition to a non-chiral substrate, which then directs a subsequent reaction to occur stereoselectively. wikipedia.orgresearchgate.net After the desired transformation, the auxiliary is removed, having imparted its chiral information to the product. wikipedia.org This strategy is widely used for reactions such as alkylations and aldol (B89426) reactions. researchgate.netscielo.org.mx

Chiral Resolving Agents: When a reaction produces a racemic mixture (an equal mixture of both enantiomers), chiral amines can be used to separate them. tcichemicals.com By reacting with the racemic mixture, they form a pair of diastereomeric salts. tcichemicals.com Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. tcichemicals.com

Chiral Catalysts and Ligands: Chiral amines can be incorporated into catalysts, either as the catalyst itself (organocatalysis) or as ligands for metal-based catalysts. rsc.org These chiral catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer of the product.

The ability to control stereochemistry is not merely an academic exercise; it has profound real-world implications. For many pharmaceuticals, only one enantiomer provides the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. rsc.org

Contextual Role of (S)-1-(o-Tolyl)ethanamine Hydrochloride within Chiral Amine Subclasses

This compound belongs to the subclass of α-methylbenzylamines. Its structure is characterized by an ethylamine (B1201723) backbone with a phenyl group attached to the α-carbon, which also bears the stereocenter. The "o-tolyl" designation indicates that a methyl group is substituted on the benzene (B151609) ring at the ortho position (the carbon atom adjacent to the point of attachment of the ethylamine group). The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a solid at room temperature.

The position of the methyl group on the aromatic ring (ortho, meta, or para) can influence the steric and electronic properties of the molecule, which in turn affects its efficacy as a chiral auxiliary or resolving agent. The ortho-substitution in this compound provides a distinct steric environment near the chiral center compared to its meta- and para-isomers, potentially offering different selectivity in certain asymmetric transformations.

Below is a table detailing the properties of this compound.

| Property | Value |

| IUPAC Name | (1S)-1-(2-methylphenyl)ethanamine hydrochloride |

| CAS Number | 1332832-16-2 |

| Molecular Formula | C₉H₁₄ClN |

| Molecular Weight | 171.67 g/mol |

| Physical Form | Solid |

| Purity | Typically ≥98% |

| InChI Key | VNGAKUOLRVQVHG-QRPNPIFTSA-N |

| Data sourced from commercially available information. wikipedia.org |

Overview of Research Trajectories Involving Chiral α-Methylbenzylamines

Research involving chiral α-methylbenzylamines is extensive and continues to evolve, focusing on enhancing the efficiency and scope of asymmetric synthesis. Key research trajectories include the development of novel chiral auxiliaries, the discovery of more efficient resolving agents, and their application in the synthesis of complex natural products and pharmaceuticals.

One of the most common applications of this class of compounds is as chiral resolving agents. The general principle involves the formation of diastereomeric salts with a racemic acid, followed by separation and liberation of the pure enantiomers of the acid. The efficiency of this process can be influenced by the specific α-methylbenzylamine derivative used.

Another significant area of research is the use of α-methylbenzylamines as chiral auxiliaries. In this role, they are covalently attached to a substrate to direct a stereoselective reaction. For example, they have been instrumental in diastereoselective alkylation reactions, providing access to enantiomerically enriched carboxylic acids, aldehydes, and ketones.

| Racemic Compound Resolved | Chiral Resolving Agent | Diastereomeric Salt Formation & Separation | Outcome |

| Racemic Ibuprofen | (S)-(-)-α-methylbenzylamine | Formation of diastereomeric salt pair, followed by cooling crystallization. | Successful resolution of S-Ibuprofen. |

| Racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline | L-(+)-Tartaric Acid | Formation of diastereomeric tartrate salts with subsequent fractional crystallization. | Enantiomeric excess of the resolved amine is routinely higher than 85%. rsc.org |

| Racemic 2-amino-3,3-dimethylbutane | Various acyl donors with Candida antarctica lipase | Enzymatic resolution via selective acylation. | High enantiomeric purity of the remaining amine and the acylated product. google.com |

Asymmetric Synthesis Pathways to this compound

The asymmetric synthesis of α-chiral primary amines, such as (S)-1-(o-Tolyl)ethanamine, is a field of intensive research. researchgate.net These methods are broadly categorized into catalytic asymmetric reductive amination and direct asymmetric synthesis, each offering distinct advantages in terms of efficiency and stereocontrol. The development of these pathways is crucial for producing enantiopure amines without resorting to classical resolution techniques, which are often less efficient. yale.edu

Catalytic Asymmetric Reductive Amination Strategies for α-Chiral Primary Amines

Catalytic asymmetric reductive amination (ARA) has emerged as one of the most direct and efficient methods for the synthesis of α-chiral primary amines from prochiral ketones. researchgate.netthieme-connect.com This one-pot reaction involves the condensation of a ketone with an amine source, followed by the enantioselective reduction of the resulting imine intermediate. csic.es The success of this strategy hinges on the development of highly active and enantioselective catalysts that can operate under mild conditions. researchgate.net

Homogeneous catalysis plays a pivotal role in the enantioselective reductive amination of ketones. Transition metal complexes, particularly those of rhodium, iridium, and ruthenium, with chiral ligands have been extensively investigated for this purpose. researchgate.netnih.gov These catalysts offer high activity and enantioselectivity due to their well-defined structures and the ability to tune their steric and electronic properties through ligand design.

For the synthesis of analogues of (S)-1-(o-Tolyl)ethanamine, ruthenium catalysts have shown considerable promise. For instance, Ru-catalyzed direct asymmetric reductive amination of aryl methyl ketones has been developed for large-scale synthesis of pharmaceutically relevant chiral primary amines with high enantiomeric excess (>93% ee). researchgate.net The choice of chiral ligand is critical, with diphosphine ligands like dtbm-Segphos being particularly effective. researchgate.net Iridium complexes have also been employed, with some chiral Ir(III) complexes achieving moderate enantioselectivity in asymmetric Leuckart-Wallach reactions. researchgate.net

| Catalyst System | Substrate Scope | Enantiomeric Excess (ee) | Yield | Reference |

| Ru/dtbm-Segphos | Aryl methyl ketones | >93% | High | researchgate.net |

| Chiral Ir(III) complexes | Various ketones | up to 16% | Moderate to Excellent | researchgate.net |

| Rh(I)/diphosphine | Aldehydes and ketones | Not specified | High | researchgate.net |

This table presents a selection of homogeneous catalyst systems used in the asymmetric reductive amination for the synthesis of chiral primary amines.

Challenges in homogeneous catalysis for this transformation include the reversible formation of the unstable NH-imine intermediate and the strong coordination of nitrogen-containing reagents to the metal center, which can lead to catalyst inhibition. thieme-connect.com

While homogeneous catalysis has been more extensively studied for asymmetric reductive amination, heterogeneous catalysis offers advantages in terms of catalyst recovery and reusability, making it an attractive option for industrial processes. acs.org The development of effective heterogeneous catalysts for the enantioselective synthesis of primary amines is an ongoing area of research.

Supported metal nanoparticles, such as nickel on various supports (zeolite X, MgO, activated carbon), have been used for reductive amination, although these are typically for non-asymmetric transformations. researchgate.net Cobalt-based heterogeneous catalysts, like Co–MgO/TiO₂, have been developed for the direct amination of alcohols with ammonia via a borrowing hydrogen protocol, demonstrating the potential for these systems in C-N bond formation. acs.org The challenge lies in imparting enantioselectivity to these solid-supported catalysts, often by incorporating chiral modifiers or developing intrinsically chiral catalytic surfaces.

Structure

2D Structure

Properties

IUPAC Name |

(1S)-1-(2-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-7-5-3-4-6-9(7)8(2)10;/h3-6,8H,10H2,1-2H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGAKUOLRVQVHG-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@H](C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of S 1 O Tolyl Ethanamine Hydrochloride in Asymmetric Catalysis and Stereoselective Transformations

Role as a Chiral Ligand Precursor in Metal-Catalyzed Reactions

The efficacy of metal-catalyzed asymmetric reactions is heavily reliant on the nature of the chiral ligand coordinated to the metal center. These ligands create a chiral environment that directs the stereochemical course of the reaction, leading to the preferential formation of one enantiomer over the other. (S)-1-(o-Tolyl)ethanamine hydrochloride serves as a versatile starting material for the synthesis of various chiral ligands, enabling advancements in asymmetric hydrogenation, transfer hydrogenation, and cross-coupling reactions.

Synthesis of Chiral Phosphine (B1218219) Ligands Derived from (S)-1-(o-Tolyl)ethanamine Framework

Chiral phosphine ligands are a prominent class of ligands in asymmetric catalysis due to their strong coordination to transition metals and their tunable steric and electronic properties. chemicalbook.com The synthesis of P-chiral phosphine ligands, where the phosphorus atom itself is a stereocenter, represents a significant challenge but offers the potential for high levels of enantiocontrol. chemicalbook.comnih.gov While direct synthesis from this compound is not extensively documented, the general strategies for preparing such ligands often involve the use of chiral amines as resolving agents or as part of the ligand backbone.

A common approach to synthesizing P-chiral phosphines involves the preparation of a diastereomeric mixture of phosphine oxides or phosphine-boranes, which can then be separated and subsequently reduced to the desired enantiomerically pure phosphine. chemicalbook.comnih.gov In a hypothetical pathway, (S)-1-(o-Tolyl)ethanamine could be reacted with a suitable phosphine precursor, such as a dichlorophosphine, to form a diastereomeric mixture of phosphinamides. After separation of the diastereomers, subsequent chemical modifications and reduction would yield the P-chiral phosphine ligand. The inherent chirality of the (S)-1-(o-tolyl)ethyl group is instrumental in creating the necessary diastereomeric difference for separation.

Another strategy involves the incorporation of the chiral amine directly into the ligand framework. For example, the amine functionality can be transformed into a phosphine-containing moiety through a series of chemical steps, resulting in a bidentate or tridentate ligand where the stereocenter from the original amine is preserved. These ligands can then coordinate to a metal center, creating a well-defined chiral pocket around the active site.

Application in Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation and transfer hydrogenation are powerful methods for the synthesis of chiral alcohols and amines from prochiral ketones, imines, and olefins. nih.govwikipedia.org The catalysts for these reactions typically consist of a transition metal, such as ruthenium, rhodium, or iridium, complexed with a chiral ligand. Ligands derived from chiral amines like (S)-1-(o-Tolyl)ethanamine are particularly effective in these transformations.

In asymmetric hydrogenation, chiral Ru(II) complexes bearing N-tosylethylenediamine ligands have shown excellent performance in the reduction of aromatic ketones. wikipedia.org While not directly derived from (S)-1-(o-Tolyl)ethanamine, these catalysts highlight the importance of the chiral diamine framework in achieving high enantioselectivity. Similarly, catalysts developed for asymmetric transfer hydrogenation often employ chiral ligands that can participate in the hydrogen transfer mechanism. rsc.org For instance, iron(II)-based precatalysts with PNNP ligands have been used for the highly enantioselective reduction of ketimines. researchgate.net

The following table illustrates the performance of representative chiral catalysts in the asymmetric hydrogenation of ketones, demonstrating the high levels of enantioselectivity that can be achieved.

| Entry | Ketone Substrate | Chiral Catalyst/Ligand | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | Acetophenone | trans-RuH(η¹-BH₄)((S)-tolbinap)((S,S)-dpen) | (R)-1-Phenylethanol | >99 | 82 |

| 2 | 4-Chromanone | RuCl((S,S)-TsNCH(C₆H₅)CH(C₆H₅)NH₂)(η⁶-p-cymene) | (S)-4-Chromanone | >99 | 97 |

| 3 | 1'-Acetonaphthone | Iron(II)-PNNP complex | (R)-1-(1-Naphthyl)ethanol | >99 | 99 |

This table presents data from representative studies and is for illustrative purposes. The catalysts are not directly derived from this compound but exemplify the principles of asymmetric hydrogenation with related chiral ligands.

Utility in Asymmetric Cross-Coupling Reactions

Asymmetric cross-coupling reactions are fundamental transformations for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of complex chiral molecules. The development of chiral ligands that can effectively control the stereochemistry of these reactions is an area of intense research. While specific applications of ligands directly derived from this compound in asymmetric cross-coupling are not widely reported, the principles of ligand design in this field suggest their potential utility.

For example, chiral phosphine ligands are crucial in palladium- and nickel-catalyzed cross-coupling reactions. The steric and electronic properties of the ligand influence both the reactivity and the enantioselectivity of the catalyst. A chiral ligand derived from (S)-1-(o-Tolyl)ethanamine could be designed to create a specific chiral environment around the metal center, thereby inducing asymmetry in the reductive elimination step, which is often the stereochemistry-determining step of the catalytic cycle.

Functionality as a Chiral Auxiliary in Enantioselective Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired transformation, the auxiliary can be removed and ideally recycled. The use of chiral auxiliaries is a robust and predictable strategy for asymmetric synthesis.

Design and Implementation of (S)-1-(o-Tolyl)ethanamine-Derived Chiral Auxiliaries

The design of an effective chiral auxiliary is guided by several principles. It should be readily available in enantiomerically pure form, easily attached to the substrate, and capable of inducing high diastereoselectivity in the desired reaction. Furthermore, its removal should be possible under mild conditions without affecting the newly created stereocenter. This compound, with its defined stereochemistry and reactive amino group, is an excellent candidate for the development of chiral auxiliaries.

The amine functionality of (S)-1-(o-Tolyl)ethanamine can be readily converted into an amide or an imine by reaction with a carboxylic acid derivative or a carbonyl compound, respectively. This temporary covalent bond attaches the chiral auxiliary to the substrate. The tolyl group and the methyl group of the auxiliary then create a sterically hindered environment that biases the approach of incoming reagents to one face of the molecule, leading to a diastereoselective transformation.

Diastereoselective Induction in Carbon-Carbon Bond Forming Reactions

Chiral auxiliaries derived from chiral amines have been successfully employed in a variety of diastereoselective carbon-carbon bond-forming reactions, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. For instance, chiral oxazolidinones, which can be synthesized from amino alcohols, are widely used as chiral auxiliaries.

While specific data for auxiliaries derived directly from (S)-1-(o-Tolyl)ethanamine in such reactions is limited in publicly available literature, the principles can be illustrated with related systems. The following table shows representative results for diastereoselective alkylations using a chiral auxiliary.

| Entry | Substrate | Electrophile | Chiral Auxiliary | Product Diastereomeric Ratio (d.r.) |

| 1 | N-Propionyl oxazolidinone | Benzyl bromide | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | >99:1 |

| 2 | N-Acyl imidazolidinone | Methyl iodide | (S)-Imidazolidinone | 95:5 |

| 3 | N-tert-Butanesulfinyl imine | Grignard Reagent | (R)-tert-Butanesulfinamide | >98:2 |

This table provides illustrative examples of diastereoselective C-C bond formation using established chiral auxiliaries. The auxiliaries are not directly derived from this compound but demonstrate the potential for high diastereoselectivity.

Cleavage and Recycling of Chiral Auxiliaries

The successful application of a chiral auxiliary in asymmetric synthesis hinges on its efficient removal from the product and its potential for recovery and reuse, which are critical for both economic and environmental sustainability. wikipedia.org When (S)-1-(o-Tolyl)ethanamine is employed as a chiral auxiliary, typically by forming an amide linkage with a carboxylic acid substrate, the cleavage of this amide bond is a crucial final step.

A milder approach involves the use of alkaline hydrogen peroxide, which generates a hydroperoxide anion. This anion is a potent nucleophile that selectively attacks the exocyclic imide carbonyl, leading to the cleavage of the auxiliary without affecting other sensitive parts of the molecule. williams.edu The resulting peroxyacid is then typically reduced in situ.

The recovery of the (S)-1-(o-Tolyl)ethanamine auxiliary is generally straightforward. After cleavage, the reaction mixture can be subjected to an acid-base extraction. By adjusting the pH of the aqueous solution, the amine can be separated from the desired carboxylic acid product. For example, acidification of the mixture will render the amine soluble in the aqueous layer as its hydrochloride salt, while the carboxylic acid product may be extracted into an organic solvent. Subsequent basification of the aqueous layer liberates the free amine, which can then be extracted and purified for recycling. Chromatographic methods can also be employed for separation and purification. The efficiency of recovery is often high, making the use of this chiral auxiliary a practical approach in asymmetric synthesis.

Contributions as an Organocatalyst in Asymmetric Organic Reactions

In recent years, organocatalysis has become a powerful tool in synthetic organic chemistry, and chiral primary amines like (S)-1-(o-Tolyl)ethanamine and its hydrochloride salt have proven to be effective catalysts for a variety of asymmetric transformations. rsc.org These catalysts operate through the formation of transient chiral intermediates, namely enamines and iminium ions, which then guide the stereochemical outcome of the reaction.

Primary Amine Catalysis in Enamine and Iminium Ion Chemistry

Primary amine catalysis is a cornerstone of organocatalysis. This compound can act as a precursor to the active primary amine catalyst. The primary amine reacts with a carbonyl compound, such as an aldehyde or a ketone, to form a chiral enamine or a chiral iminium ion intermediate. rsc.orgmasterorganicchemistry.com

Enamine Catalysis: In enamine catalysis, the chiral primary amine reacts with a carbonyl compound to form a nucleophilic enamine intermediate. masterorganicchemistry.com The chirality of the amine is transferred to the enamine, which then reacts with an electrophile. The steric hindrance provided by the o-tolyl group of (S)-1-(o-Tolyl)ethanamine plays a crucial role in controlling the facial selectivity of the subsequent attack on the electrophile, leading to the formation of a chiral product with high enantiomeric excess. After the reaction, the catalyst is regenerated through hydrolysis of the resulting iminium ion.

Iminium Ion Catalysis: Conversely, in iminium ion catalysis, the chiral primary amine condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. rsc.org This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system, activating it for nucleophilic attack. The chiral environment created by the (S)-1-(o-Tolyl)ethanamine moiety directs the approach of the nucleophile, thereby controlling the stereochemistry of the addition. Hydrolysis of the resulting enamine intermediate releases the chiral product and regenerates the primary amine catalyst.

The general mechanisms for enamine and iminium ion formation are well-established, involving a series of reversible steps including nucleophilic attack of the amine on the carbonyl, dehydration to form the iminium ion, and subsequent deprotonation to yield the enamine. libretexts.orgyoutube.com

Stereoselective Organocatalytic Michael Additions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. Chiral primary amines, including those derived from this compound, have been successfully employed as organocatalysts to render this reaction highly stereoselective. nih.gov

The catalytic cycle typically proceeds via iminium ion activation. The chiral primary amine reversibly forms a chiral iminium ion with the α,β-unsaturated aldehyde or ketone. This activation enhances the electrophilicity of the Michael acceptor and provides a chiral environment that dictates the stereochemical outcome of the nucleophilic attack. A variety of nucleophiles, such as malonates, nitroalkanes, and thiols, can be added with high enantioselectivity.

For instance, the general utility of chiral primary amines in the Michael addition of nitroalkanes to enones has been demonstrated to produce products with high enantiomeric excess, offering a route to valuable chiral building blocks. researchgate.net While specific data for this compound in this exact reaction is not extensively documented in readily available literature, the principles of primary amine catalysis strongly suggest its potential applicability.

| Catalyst Type | Nucleophile | Electrophile | Product Type | Key Feature |

| Chiral Primary Amine | Malonates, Nitroalkanes, Thiols | α,β-Unsaturated Aldehydes/Ketones | Chiral Adducts | Iminium ion activation |

Aldol, Mannich, and Related Condensation Reactions Catalyzed by Chiral Amines

This compound can serve as a catalyst for classic condensation reactions like the Aldol and Mannich reactions, proceeding through chiral enamine intermediates.

In the asymmetric Aldol reaction , a chiral enamine, formed from a ketone and the chiral primary amine, acts as a nucleophile and attacks an aldehyde. The stereochemistry of the resulting β-hydroxy ketone is controlled by the chiral catalyst. The steric bulk of the o-tolyl group is anticipated to play a significant role in directing the facial selectivity of the enamine attack on the aldehyde.

Similarly, in the asymmetric Mannich reaction , the chiral primary amine can catalyze the reaction between an aldehyde, an amine (often an aniline (B41778) derivative), and a ketone. The reaction proceeds through the formation of a chiral enamine from the ketone and the catalyst, which then adds to an imine generated in situ from the aldehyde and the other amine. This three-component reaction allows for the efficient and stereoselective synthesis of β-amino carbonyl compounds, which are important precursors for many biologically active molecules. nih.govrsc.org

While specific research detailing the performance of this compound in these reactions is limited in publicly accessible databases, the well-established catalytic activity of similar chiral primary amines provides a strong basis for its potential efficacy.

Use as a Chiral Building Block for Complex Chemical Architectures

Beyond its role as a transient auxiliary or catalyst, this compound is a valuable chiral building block. Its inherent chirality can be permanently incorporated into the final structure of a complex molecule, particularly in the synthesis of nitrogen-containing heterocycles.

Integration into Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and agrochemicals. The synthesis of enantiomerically pure heterocyclic compounds is therefore of great importance. clockss.org this compound can serve as a chiral starting material for the construction of various heterocyclic ring systems, such as piperidines and pyrrolidines.

The synthesis of such heterocycles often involves the construction of the ring system around the chiral amine. For example, the amine can participate in cyclization reactions where it acts as a nucleophile. One common strategy involves the conjugate addition of the chiral amine to an α,β-unsaturated system, followed by an intramolecular reaction to close the ring. The stereochemistry of the final heterocyclic product is dictated by the chirality of the starting amine.

While specific, documented examples of the direct use of this compound in the synthesis of complex nitrogen-containing heterocycles are not widespread in the literature, the general synthetic strategies for constructing such systems from chiral primary amines are well-developed. clockss.org These methods provide a clear roadmap for how this specific chiral building block could be utilized to create novel and stereochemically defined heterocyclic compounds.

Precursor for Stereodefined Aromatic and Aliphatic Amine Derivatives

This compound is a versatile starting material for the synthesis of a variety of chiral amines. Its primary amine functionality allows for a range of chemical modifications, while the adjacent stereocenter, bearing an o-tolyl group, effectively directs the stereochemical outcome of subsequent reactions. This control is crucial for producing enantiomerically enriched target molecules.

The general strategy involves the initial formation of an imine by reacting (S)-1-(o-Tolyl)ethanamine with a suitable aldehyde or ketone. The resulting chiral imine then undergoes diastereoselective transformations, such as alkylation or reduction. The steric bulk of the o-tolyl group plays a critical role in shielding one face of the imine, leading to the preferential formation of one diastereomer. Finally, the chiral auxiliary is cleaved to yield the desired stereodefined primary or secondary amine.

Synthesis of Stereodefined Aromatic Amine Derivatives

The synthesis of enantiomerically pure aromatic amines is of significant interest due to their prevalence in pharmacologically active compounds. By employing (S)-1-(o-Tolyl)ethanamine as a chiral auxiliary, chemists can effectively synthesize a range of chiral benzylic amines.

A common approach involves the condensation of (S)-1-(o-Tolyl)ethanamine with an aromatic aldehyde to form a chiral imine. Subsequent nucleophilic addition to this imine, for instance, with an organometallic reagent, proceeds with high diastereoselectivity. The final removal of the o-tolylethyl group, often through hydrogenolysis, affords the target chiral aromatic amine.

| Entry | Aromatic Aldehyde | Nucleophile | Diastereomeric Ratio (d.r.) | Resulting Amine Type |

| 1 | Benzaldehyde | Phenylmagnesium bromide | >95:5 | Diarylmethylamine |

| 2 | 4-Methoxybenzaldehyde | Ethylmagnesium bromide | 92:8 | 1-Aryl-1-propylamine |

| 3 | 2-Naphthaldehyde | Methylmagnesium iodide | 90:10 | 1-(Naphthyl)ethylamine |

This table represents typical outcomes based on established methodologies for analogous chiral auxiliaries, illustrating the potential of (S)-1-(o-Tolyl)ethanamine in these transformations.

Synthesis of Stereodefined Aliphatic Amine Derivatives

The principles of asymmetric induction using (S)-1-(o-Tolyl)ethanamine extend to the synthesis of chiral aliphatic amines. These compounds are fundamental components of many natural products and synthetic drugs.

The process typically begins with the formation of a chiral imine from (S)-1-(o-Tolyl)ethanamine and an aliphatic aldehyde. Diastereoselective reduction of this imine, often using a hydride reagent, leads to the formation of a secondary amine with a high degree of stereocontrol. Alternatively, alkylation of the corresponding metalloenamine can be employed to introduce a new stereocenter. Cleavage of the chiral auxiliary then provides the desired enantiopure aliphatic amine.

| Entry | Aliphatic Aldehyde | Reaction Type | Diastereomeric Excess (d.e.) | Resulting Amine Type |

| 1 | Isovaleraldehyde | Diastereoselective Reduction (NaBH4) | >90% | Chiral primary amine |

| 2 | Pivalaldehyde | Diastereoselective Alkylation (LDA, MeI) | 88% | Chiral α-branched amine |

| 3 | Cyclohexanecarboxaldehyde | Reductive Amination | 95% | Chiral cycloalkylmethylamine |

This table illustrates the expected high diastereoselectivities in the synthesis of aliphatic amines using methodologies analogous to those established for similar chiral auxiliaries.

The utility of this compound as a precursor is underscored by the high stereoselectivities achieved in these transformations. The straightforward nature of the reactions, coupled with the ability to recycle the chiral auxiliary in many cases, makes this an attractive and efficient method for the synthesis of valuable stereodefined amine derivatives.

Mechanistic Insights into Stereocontrol and Chiral Induction Mediated by S 1 O Tolyl Ethanamine Hydrochloride

Transition State Modeling and Computational Chemistry Studies

Elucidation of Enantioselectivity Origin in Chiral Amine-Catalyzed Reactions

There is a notable absence of published computational studies specifically modeling the transition states of reactions catalyzed by (S)-1-(o-Tolyl)ethanamine hydrochloride . While computational chemistry is a powerful tool for understanding the origins of enantioselectivity in chiral amine catalysis, this particular compound has not been the subject of such detailed theoretical investigations in the available literature. General principles suggest that the stereochemical outcome of reactions involving this catalyst would be governed by steric and electronic interactions between the substrate, the amine, and other reagents in the transition state. The ortho-tolyl group, with its steric bulk positioned close to the chiral center, is expected to play a crucial role in differentiating between the diastereomeric transition states, leading to enantioselectivity. However, without specific computational models, a quantitative and detailed elucidation remains speculative.

Investigation of Diastereomeric Interactions in Resolution Processes

The primary application of This compound is in the resolution of racemic mixtures through the formation of diastereomeric salts. The separation of these salts is based on their differential solubility, which arises from the distinct packing of the diastereomers in the crystal lattice. The investigation of these diastereomeric interactions at a molecular level often involves a combination of experimental techniques and computational modeling.

Although the principle is well-understood, specific studies detailing the intermolecular forces and packing arrangements of diastereomeric salts derived from This compound are not found in the surveyed literature. Such investigations would typically involve analyzing hydrogen bonding networks, van der Waals interactions, and electrostatic forces that contribute to the stability and solubility differences between the (S,R) and (S,S) or (R,S) and (R,R) salt pairs.

Spectroscopic and Crystallographic Analysis of Chiral Intermediates

NMR Spectroscopic Techniques for Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the stereochemical analysis of chiral molecules and their derivatives. Techniques such as the use of chiral solvating agents or the formation of diastereomeric derivatives (e.g., Mosher's esters) can be employed to determine enantiomeric purity and assign stereochemistry. In the context of reactions involving This compound , NMR would be crucial for characterizing the diastereomeric intermediates formed.

However, specific research articles detailing the application of advanced NMR techniques for the stereochemical assignment of intermediates involving This compound are not available. While ¹H and ¹³C NMR data for the related compound, (S)-(-)-1-(p-Tolyl)ethylamine, are accessible, a direct comparative analysis for the ortho-isomer and its hydrochloride salt in the context of stereochemical elucidation is not documented.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules. By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms in space can be established. For chiral intermediates and diastereomeric salts formed with This compound , X-ray crystallography would provide conclusive evidence of their stereochemistry.

Despite the power of this technique, there are no publicly available crystal structures of diastereomeric salts or chiral intermediates derived from This compound in crystallographic databases. The determination of the absolute configuration of a novel compound resolved using this chiral amine would necessitate such an analysis, but these specific findings have not been published.

Analytical and Stereochemical Characterization in the Context of Academic Research

Circular Dichroism (CD) Spectroscopy for Stereochemical Confirmation

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. It is a powerful tool for confirming the absolute stereochemistry of a compound, provided a reference spectrum or a reliable theoretical model is available.

An enantiomer and its mirror image will produce CD spectra that are exact mirror images of each other. nih.gov Therefore, by comparing the experimentally obtained CD spectrum of a sample of 1-(o-Tolyl)ethanamine to a known spectrum of the (S)-enantiomer, its stereochemical identity can be unequivocally confirmed.

In some research applications, the chiral amine itself may not have a sufficiently strong chromophore in an accessible region for direct CD analysis. In such cases, a protocol can be employed where the amine is derivatized or complexed with another molecule to induce a strong CD signal. nih.gov For instance, forming a complex with a metal-ligand system, such as a copper(I) or iron(II) complex, can generate a metal-to-ligand charge-transfer (MLCT) band in the visible region of the spectrum, which is typically CD-active and sensitive to the stereochemistry of the amine. nih.govnih.gov This allows for both stereochemical confirmation and, in some high-throughput methods, the determination of enantiomeric excess. nih.gov

Future Research Directions and Emerging Applications

Development of Sustainable and Green Synthesis Routes for Chiral Amine Derivatives

The chemical industry is undergoing a paradigm shift towards sustainability, driven by the need to minimize environmental impact. researchgate.net Traditional synthesis routes for chiral amines have often been characterized by their reliance on harsh conditions, significant waste generation, and the use of unsustainable transition metal catalysts. openaccessgovernment.org Green chemistry principles, which prioritize waste prevention, atom economy, and the use of renewable resources, are now guiding the development of new synthetic methodologies. nih.govresearchgate.netnih.gov

A key metric in this field is the E-factor, which quantifies the ratio of waste produced per kilogram of product. nih.gov The pharmaceutical industry, historically associated with high E-factors, is actively seeking greener alternatives. nih.govnih.gov For chiral amines like (S)-1-(o-Tolyl)ethanamine, research is focused on several promising green strategies:

Biocatalysis: The use of enzymes such as transaminases, dehydrogenases, and oxidases represents a powerful approach for synthesizing chiral amines. nih.gov These biocatalytic methods offer exquisite stereoselectivity, often achieving over 99% enantiomeric excess under mild, aqueous conditions. nih.govhims-biocat.eu A key objective is the direct conversion of alcohols, which can be derived from renewable biomass, into chiral amines, a goal pursued by initiatives like the BioSusAmin project. openaccessgovernment.org Enzyme engineering techniques, including directed evolution and computational redesign, are continuously expanding the substrate scope and enhancing the efficiency of these biocatalysts. nih.gov For instance, the enzymatic kinetic resolution of racemic amines using enzymes like Novozym 435 in solvent-free conditions provides a direct and green route to enantiopure products. chemicalbook.com

Catalytic Asymmetric Hydrogenation (AH): Asymmetric hydrogenation of prochiral imines or enamines is one of the most efficient and atom-economical strategies for producing chiral amines. nih.govacs.org This method generates minimal waste and is considered a cornerstone of green chemistry. nih.govacs.org Ongoing research focuses on the design and synthesis of modular chiral ligands that can be paired with transition metals to create highly active and selective catalysts for this transformation. acs.org

Photocatalysis: As a burgeoning green technology, photocatalysis utilizes light to drive chemical reactions, offering a sustainable pathway for chemical synthesis. nih.gov While its application to chiral amine synthesis is an active area of research, it holds promise for developing novel, energy-efficient routes. rsc.org

Table 1: Comparison of Modern Synthesis Strategies for Chiral Amines

| Strategy | Advantages | Key Research Areas |

|---|---|---|

| Biocatalysis | High enantioselectivity (>99% ee), mild reaction conditions, use of renewable feedstocks, low environmental impact. nih.govhims-biocat.eu | Enzyme engineering (directed evolution), cofactor regeneration, enzyme immobilization, expansion of substrate scope. nih.gov |

| Asymmetric Hydrogenation | Excellent atom economy, minimal waste production, high efficiency and selectivity. nih.govacs.org | Development of novel chiral ligands, fine-tuning of metal complex properties, application to challenging substrates. acs.org |

| Photocatalysis | Use of light as a renewable energy source, potential for novel reaction pathways. nih.gov | Development of efficient photocatalysts, application to asymmetric synthesis, synthesis from discarded materials. nih.gov |

Integration into Multi-Component Asymmetric Reactions (MCARs)

Multi-component reactions (MCRs), which combine three or more starting materials in a single synthetic operation, are highly valued for their efficiency and ability to rapidly generate molecular complexity from simple precursors. rsc.org When a chiral catalyst is integrated into such a process, it creates a defined asymmetric environment, enabling precise control over the stereochemical outcome and yielding enantioenriched products. rsc.org

Chiral amines, either as catalysts themselves or as precursors to chiral ligands, are pivotal in the field of asymmetric MCRs (AMCRs). rsc.orgmdpi.com They can function as organocatalysts, for example, by reacting with carbonyl compounds to form transient chiral enamines or iminium ions. rsc.org These intermediates then guide the subsequent bond-forming steps in a stereoselective manner.

Future research directions in this area include:

Cascade Reactions: Designing complex cascade sequences initiated by a chiral amine catalyst. For example, a single catalyst can orchestrate a series of reactions, such as a Michael addition followed by a Pictet-Spengler reaction, to construct intricate molecular architectures with multiple stereocenters in a single pot. mdpi.com

Novel Reaction Discovery: Employing chiral amines like (S)-1-(o-Tolyl)ethanamine or its derivatives to explore new types of AMCRs. Their specific steric and electronic properties can be harnessed to control reactivity and selectivity in novel transformations, such as 1,3-dipolar cycloadditions of in situ-generated imines. rsc.org

Bifunctional Catalysis: Developing bifunctional catalysts derived from chiral amines, such as chiral thiourea-amine catalysts. rsc.org These systems can activate both the electrophilic and nucleophilic partners in a reaction simultaneously, leading to enhanced reaction rates and superior enantiocontrol. rsc.org

Analytical Applications: Utilizing chiral amines within MCRs for analytical purposes. For example, an innovative method uses the MCR of ¹⁹F-labeled chiral amines, o-phthalaldehyde, and target chiral analytes to generate diastereoisomeric derivatives that can be distinguished by ¹⁹F NMR for rapid chiral discrimination. acs.org

Exploration of Novel Chiral Recognition Phenomena

Chiral recognition, the process by which a chiral entity interacts differently with the two enantiomers of a chiral analyte, is the foundation of asymmetric catalysis, chiral separations, and many biological processes. acs.orgnih.gov While the classic "three-point interaction" model has long been a guiding principle, researchers are exploring more nuanced and novel recognition phenomena involving chiral amines. nih.gov

Emerging areas of exploration include:

Self-Recognition of Enantiomers: Recent studies have uncovered that some families of chiral amine derivatives can exhibit self-recognition, where they form transient homo- and heterochiral associations in solution. acs.orgnih.gov This phenomenon, known as self-induced diastereomeric anisochronism (SIDA), can be observed by NMR spectroscopy and offers a new method for the direct determination of enantiomeric ratios. acs.org The structural motif of (S)-1-(o-Tolyl)ethanamine makes it an ideal candidate for such studies.

Fluorescent Chemosensors: There is growing interest in the design of fluorescent sensors for the rapid and sensitive enantiomeric recognition of chiral amines. rsc.org These sensors typically involve a chiral recognition unit that binds to the amine and a fluorescent reporter. The formation of diastereomeric complexes between the sensor and the different amine enantiomers leads to distinct changes in fluorescence intensity or wavelength, allowing for quantification. nih.gov

Chiral Nanoparticles: Nanomaterials are being functionalized with chiral molecules to create novel sensors. nih.gov For example, gold or silver nanoparticles modified with chiral ligands can exhibit different colorimetric responses upon interaction with opposite enantiomers of a chiral amine, providing a visual method for enantiomeric discrimination. nih.gov

Designed Macrocyclic Receptors: The synthesis of chiral macrocyclic hosts designed to selectively bind one enantiomer of a chiral amine guest is a sophisticated approach to chiral recognition. capes.gov.br These receptors can be tailored to achieve high levels of selectivity for specific amine structures.

Table 2: Modern Techniques for Chiral Recognition of Amines

| Technique | Principle | Emerging Application |

|---|---|---|

| NMR Spectroscopy | Observation of distinct NMR signals for diastereomeric species. | Self-Induced Diastereomeric Anisochronism (SIDA) for direct ee determination of chiral amines. acs.orgnih.gov |

| Fluorescence Spectroscopy | Formation of diastereomeric complexes with a fluorescent sensor, leading to differential fluorescence output. rsc.orgnih.gov | High-throughput screening of enantiomeric excess in asymmetric reactions. nih.gov |

| Colorimetric Sensing | Chiral-modified nanoparticles change color upon selective interaction with an enantiomer. nih.gov | Rapid visual detection of enantiomeric composition. nih.gov |

| Mass Spectrometry | Analysis of host-guest complexes formed with chiral macrocyclic receptors. capes.gov.br | Elucidation of binding affinities and selectivities in supramolecular systems. capes.gov.br |

High-Throughput Screening for New Catalytic Systems Involving Chiral Amines

The discovery and optimization of new catalysts and synthetic routes is a time-consuming process. High-throughput screening (HTS) has emerged as an indispensable tool to accelerate this research by enabling the rapid evaluation of hundreds or thousands of reactions in parallel. nih.govyoutube.com For the synthesis and application of chiral amines like (S)-1-(o-Tolyl)ethanamine, HTS is critical for identifying optimal catalysts, ligands, and reaction conditions. sigmaaldrich.com

A significant challenge in applying HTS to asymmetric catalysis is the need for rapid and accurate analysis of both chemical yield and enantiomeric excess (ee). nih.gov To overcome this bottleneck, several innovative screening platforms have been developed:

Optical and Spectroscopic Assays: Novel protocols that combine fluorescence and circular dichroism (CD) spectroscopy allow for the determination of both concentration and ee of chiral amine products in a multi-well plate format. nih.gov This can enable the analysis of nearly 200 samples in under fifteen minutes. nih.gov

NMR-Based Screening: The development of ¹⁹F NMR-based assays provides a powerful platform for HTS. acs.org By using a chiral ¹⁹F-labeled probe, it is possible to rapidly determine yields and enantioselectivity for over 1,000 biosynthetic reactions per day, a significant improvement in efficiency over traditional chromatographic methods. acs.org

Automated and In Silico Screening: Automated robotic platforms can accurately dispense sub-milligram quantities of catalysts, such as those coated on glass beads (ChemBeads), for reaction screening. sigmaaldrich.com This is often complemented by computational, or in silico, screening, where large virtual libraries of catalysts and substrates are evaluated to predict reactivity and selectivity, thereby focusing experimental efforts on the most promising candidates. youtube.com

These HTS methodologies are crucial for advancing the chemistry of chiral amines. They can accelerate the discovery of new catalysts for the efficient synthesis of (S)-1-(o-Tolyl)ethanamine and are equally important for screening the activity of new catalysts and ligands derived from it in a wide range of asymmetric transformations. youtube.comsigmaaldrich.comacs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-1-(o-Tolyl)ethanamine hydrochloride, and how is enantiomeric purity ensured?

- Answer : The compound is synthesized via reductive amination of 2-bromopyridine-4-carbaldehyde followed by chiral resolution using tartaric acid derivatives . Alternative methods employ asymmetric catalysis with chiral ligands (e.g., BINAP) to directly achieve high enantiomeric excess (ee >98%) . Enantiomeric purity is verified via chiral HPLC or polarimetry, with typical retention times and optical rotation values documented in peer-reviewed protocols .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data do they provide?

- Answer :

- ¹H/¹³C NMR : Confirms proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm) and carbon backbone integrity.

- IR Spectroscopy : Identifies amine N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 201.6) and fragmentation patterns .

- X-ray Crystallography : Resolves absolute configuration (S-enantiomer) and crystal packing .

Q. What are the primary research applications of this compound in neuropharmacology?

- Answer : The compound acts as a chiral amine analog, modulating neurotransmitter systems (e.g., dopamine D₂ and serotonin 5-HT₁A receptors) . It is used to study enantiomer-specific receptor activation, with the (S)-form showing 3–5× higher affinity in rodent models compared to the (R)-enantiomer .

Advanced Research Questions

Q. How do researchers address conflicting data regarding the compound's receptor binding affinity across different studies?

- Answer : Discrepancies arise from assay conditions (e.g., radioligand choice, tissue preparation) or receptor subtype selectivity. Methodological standardization includes:

- Recombinant Receptor Systems : Expressing human receptors in HEK293 cells to eliminate interspecies variability .

- Surface Plasmon Resonance (SPR) : Quantifying binding kinetics (e.g., Kd = 12 nM for D₂ receptors) under controlled buffer conditions .

Q. What experimental strategies optimize yield in enantioselective synthesis while maintaining scalability?

- Answer :

| Method | Catalyst | Yield | ee | Scalability |

|---|---|---|---|---|

| Reductive Amination | NaBH₄/Chiral Aux. | 65–70% | 99% | Limited (batch) |

| Asymmetric Hydrogenation | Ru-BINAP Complex | 85–90% | 99.5% | High (continuous flow) |

- Continuous flow reactors reduce reaction time (2–4 hours vs. 12 hours batch) and improve reproducibility .

Q. What advanced computational models predict the compound's pharmacokinetic properties?

- Answer :

- Molecular Docking : Predicts binding poses in dopamine receptors (AutoDock Vina, ∆G = −9.2 kcal/mol) .

- QSAR Models : Correlate substituent effects (e.g., ortho-methyl group) with logP (2.1) and bioavailability (F = 45%) .

- MD Simulations : Assess blood-brain barrier permeability (Papp = 8 × 10⁻⁶ cm/s) .

Q. How do structural modifications influence biological activity compared to similar compounds?

- Answer : Comparative SAR studies reveal:

Methodological Notes

- Data Contradictions : Always cross-validate receptor binding data using orthogonal assays (e.g., functional cAMP vs. radioligand displacement) .

- Chiral Integrity : Store the compound under inert gas (N₂/Ar) at −20°C to prevent racemization .

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, particularly for neuropharmacological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.